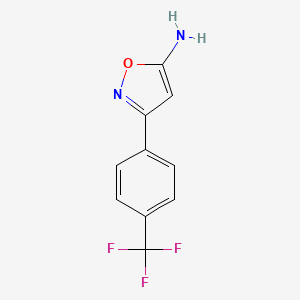

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

Beschreibung

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a 4-(trifluoromethyl)phenyl group and at position 5 with an amine. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, conferring unique electronic and steric properties to the molecule.

Eigenschaften

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBXQIVENKIUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514048 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81465-84-1 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81465-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Oxime with Trifluoromethyl-Substituted Alkenes

This method leverages the [3+2] cycloaddition between oximes and alkenes to construct the isoxazole ring. The trifluoromethyl group is introduced via pre-functionalized alkenes.

Key Steps

- Oxime Preparation : Reaction of 4-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime.

- Cycloaddition : Reaction of the oxime with a trifluoromethyl-substituted alkene (e.g., 1,3-dichloro-5-(1-trifluoromethyl-vinyl)benzene) in the presence of a base (e.g., NaHCO₃) to form the isoxazole core.

- Amination : Substitution or reduction of a halogen (e.g., bromine) at the 5-position to introduce the amine group.

Example Reaction Pathway

Mechanistic Insight : The cycloaddition proceeds via a nitrile oxide intermediate, which reacts with the electron-deficient alkene. Steric and electronic factors dictate regioselectivity, favoring 5-substitution.

Trifluoromethylation of Isoxazole Precursors

This approach involves post-functionalization of pre-formed isoxazoles to introduce the trifluoromethyl group.

Key Steps

- Isoxazole Synthesis : Formation of the isoxazole core via traditional methods (e.g., cyclization of oximes with alkenes).

- CF₃ Introduction : Use of trifluoromethylating agents (e.g., Me₃SiCF₃, CF₃SO₂Na) under catalytic or radical conditions.

Example Reaction Pathway

Mechanistic Insight : Trifluoromethylation occurs via a radical pathway, where DBU deprotonates the hydroxyl group to generate a nitronate intermediate, which reacts with the trifluoromethyl reagent.

Reduction of Nitro-Substituted Isoxazoles

Nitro groups at the 5-position are reduced to amines using mild reductants.

Key Steps

- NitroIsoxazole Synthesis : Preparation of 5-nitro-3-(4-(trifluoromethyl)phenyl)isoxazole via nitration or nucleophilic substitution.

- Reduction : Use of trichlorosilane (SiCl₃H) with a base (e.g., DIPEA) to selectively reduce the nitro group to an amine.

Example Reaction Pathway

| Step | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-Nitroisoxazole | SiCl₃H, DIPEA, CH₃CN, 15°C | 5-Amino-3-(4-(Trifluoromethyl)phenyl)isoxazole | 90–95% |

Mechanistic Insight : Trichlorosilane acts as a hydride donor, transferring a hydrogen atom to the nitro group, forming an intermediate iminyl radical that is quenched to yield the amine.

Late-Stage Functionalization via Halogen Exchange

Halogen atoms at the 5-position are replaced with amines via nucleophilic substitution.

Key Steps

- Halogenation : Introduction of a bromine or chlorine atom at the 5-position (e.g., via electrophilic substitution).

- Amination : Reaction with ammonia or amines under catalytic conditions (e.g., CuCN).

Example Reaction Pathway

| Step | Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-Bromo-3-(4-(Trifluoromethyl)phenyl)isoxazole | NH₃, CuCN, DMF, 80°C | 5-Amino-3-(4-(Trifluoromethyl)phenyl)isoxazole | 70–80% |

Mechanistic Insight : Copper catalyzes the displacement of the halogen by ammonia, forming a transition state stabilized by the electron-withdrawing trifluoromethyl group.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization | High regioselectivity | Multi-step synthesis | 60–91% |

| Trifluoromethylation | Direct functionalization | Requires specialized reagents | 65–95% |

| Reduction | Mild conditions | Nitro precursor required | 90–95% |

| Halogen Exchange | Simple amination | Limited to halogenated substrates | 70–80% |

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and as a precursor for agrochemicals

Wirkmechanismus

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

The biological and chemical behavior of isoxazole derivatives is heavily influenced by substituents on the phenyl ring. Key analogues include:

Key Observations :

Pharmacological Activity and Selectivity

Evidence from NSAID derivative studies highlights substituent-dependent activity:

| Compound (Reference) | % Paw Edema Inhibition | Ulcerogenic Index (vs. Celecoxib) | COX-2 Selectivity |

|---|---|---|---|

| 4-(4-Fluorophenyl)isoxazol-5-amine (compound 2) | 46.5% | Higher | Moderate |

| 3-Methyl-4-[3-(trifluoromethyl)phenyl]isoxazol-5-amine (compound 6) | 41% (analogous to standard) | Low (comparable to celecoxib) | High |

- Trifluoromethyl vs. Fluorophenyl : The -CF₃ group in compound 6 reduces gastric irritation (ulcer index = 0.5 vs. 1.2 for compound 2) while maintaining anti-inflammatory efficacy, suggesting improved COX-2 selectivity .

- Methyl Substitution : The additional methyl group on the isoxazole in compound 6 may enhance steric complementarity with COX-2’s active site .

Structural and Conformational Analysis

- Fluorophenyl Analogues : Compounds like those in adopt planar conformations except for one fluorophenyl group oriented perpendicularly, creating a "T-shaped" geometry. This contrasts with the para-CF₃ analogue, where the bulkier -CF₃ group may enforce a less flexible planar conformation .

- Crystal Packing : Isostructural fluorophenyl derivatives () crystallize in triclinic systems (P̄1 symmetry), whereas trifluoromethylated compounds may exhibit distinct packing due to increased hydrophobicity and steric demands.

Biologische Aktivität

3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antibacterial properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a trifluoromethyl group on a phenyl ring, giving it distinct physicochemical properties. Its molecular formula is , with a molecular weight of 228.17 g/mol. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Antibacterial Activity

Research has established that this compound exhibits significant antibacterial properties. It acts primarily as an inhibitor of bacterial gyrase, an enzyme essential for bacterial DNA replication. This inhibition is particularly relevant for treating infections caused by antibiotic-resistant strains.

Key Findings:

- Inhibition of Bacterial Gyrase: The compound has been shown to effectively bind to bacterial gyrase, disrupting its function and leading to bacterial cell death.

- Comparative Efficacy: In studies, this compound demonstrated superior antibacterial activity compared to structurally similar compounds.

The mechanism by which this compound exerts its antibacterial effects involves:

- Binding Affinity: The compound's trifluoromethyl substitution enhances its binding affinity to the target enzyme.

- Disruption of DNA Replication: By inhibiting gyrase, the compound prevents the supercoiling necessary for DNA replication, effectively halting bacterial growth.

Comparative Analysis with Related Compounds

A comparison of this compound with other isoxazole derivatives highlights its unique biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-3-(4-fluorophenyl)isoxazole | Fluorophenyl instead of trifluoromethyl | Antibacterial activity against E. coli |

| 3-Methyl-4-(trifluoromethyl)phenylisoxazole | Methyl substitution on isoxazole | Moderate antibacterial properties |

| 4-(Trifluoromethyl)aniline | Aniline structure without isoxazole | Known for various biological activities |

The unique trifluoromethyl substitution in this compound contributes to its enhanced potency against resistant bacterial strains compared to the other compounds listed.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies: A series of in vitro experiments demonstrated that the compound effectively inhibited various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Molecular Docking Studies: Docking simulations indicated a strong binding affinity to the active site of bacterial gyrase, supporting experimental findings on its inhibitory action.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationship (SAR): Investigating modifications to enhance potency and selectivity.

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Broader Biological Activity: Assessing potential antiviral or antifungal activities based on structural similarities with other bioactive compounds.

Q & A

Basic Question

- Spectroscopy : H/C NMR confirms substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for trifluoromethylphenyl groups) and F NMR for trifluoromethyl signals (δ -60 to -65 ppm) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous confirmation of bond lengths, angles, and hydrogen bonding. For example, the isoxazole ring typically shows C–O bond lengths of ~1.36 Å and C–N bonds of ~1.30 Å .

What strategies optimize enantioselective synthesis of chiral derivatives involving this compound?

Advanced Question

Chiral phosphoric acid catalysts (e.g., SPINOL-based) enable enantioselective reactions with electron-deficient aryl groups. For instance, reacting this compound with pyrrole carboxylates under chiral catalysis achieves 80–86% enantiomeric excess (ee) by stabilizing transition states through hydrogen bonding and π-π interactions . Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (-20°C to RT) are critical for maintaining stereochemical integrity .

How can contradictory data on substituent effects in pharmacological assays be systematically analyzed?

Advanced Question

Contradictions often arise from electronic vs. steric effects of substituents. For example:

Q. Methodological Approach :

Use computational tools (e.g., DFT calculations) to quantify electronic (Hammett σ) and steric (Taft Eₛ) parameters.

Corrogate these with experimental bioactivity data (e.g., enzyme inhibition) using multivariate regression .

What computational models predict the pharmacokinetic behavior of this compound analogs?

Advanced Question

- ADME Prediction : Tools like SwissADME estimate logP (~2.5 for -CF₃ derivatives), indicating moderate lipophilicity. The trifluoromethyl group enhances membrane permeability but may increase CYP450 binding .

- Docking Studies : Molecular docking (AutoDock Vina) into targets (e.g., carbonic anhydrase) reveals key interactions: the isoxazole nitrogen forms hydrogen bonds with active-site residues (e.g., Thr199), while -CF₃ enhances hydrophobic contacts .

How do reaction conditions influence the stability of this compound under acidic/basic conditions?

Advanced Question

- Acidic Conditions : Protonation of the isoxazole nitrogen at pH < 3 leads to ring-opening, forming β-keto amide intermediates. Stabilization requires buffered solutions (pH 5–7) .

- Basic Conditions : Degradation via nucleophilic attack at C4 of the isoxazole occurs above pH 8. Use of non-nucleophilic bases (e.g., DBU) minimizes side reactions .

What protocols validate the purity of this compound for pharmacological studies?

Basic Question

- HPLC : Reverse-phase C18 columns (MeCN:H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for in vivo studies .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 259.08) and detects trace impurities (<0.1%) .

How can structure-activity relationship (SAR) studies guide the design of potent analogs?

Advanced Question

- Core Modifications : Replacing the isoxazole with oxadiazole improves metabolic stability but reduces aromatic stacking .

- Substituent Effects : Para-substituted aryl groups (e.g., -CF₃, -Br) enhance target affinity (e.g., IC₅₀ = 1.2 μM for kinase inhibition) compared to meta-substituted analogs (IC₅₀ = 8.7 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.